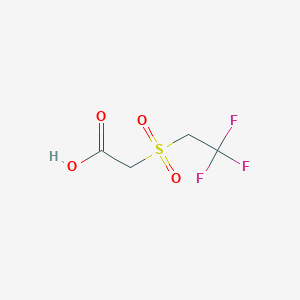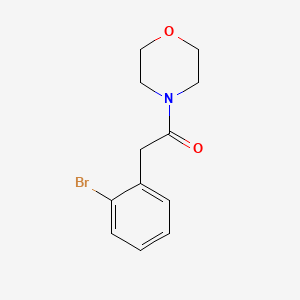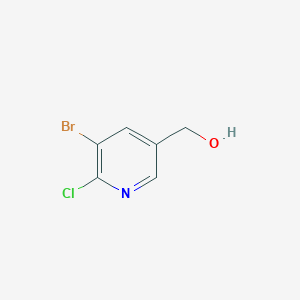
1-丁烯-4-硼酸
描述
But-1-ene-4-boronic acid (also known as 4-boronobut-1-ene or 4-BB) is an organic compound classified as a boronic acid. It is an important reagent in organic synthesis and has been used in a variety of scientific research applications. 4-BB is a versatile and powerful reagent which has a wide range of uses in the synthesis of organic compounds and in research applications.
科学研究应用
传感应用
1-丁烯-4-硼酸: 由于其能够与二醇和强路易斯碱(如氟化物或氰化物阴离子)形成络合物,因此被用于传感器的开发。 这种性质在均相分析和非均相检测系统中特别有用 。例如,硼酸可以用于通过与葡萄糖中存在的二醇相互作用来检测糖尿病患者的葡萄糖水平。
生物标记和蛋白质操作
与二醇的相互作用也允许1-丁烯-4-硼酸用于生物标记。 它可以修饰蛋白质,这对了解生物系统中蛋白质的功能和相互作用至关重要 。这种应用在细胞信号传导和蛋白质途径的研究中意义重大。
治疗剂的开发
包括1-丁烯-4-硼酸在内的硼酸在治疗剂的开发中显示出前景。 它们与各种生物分子结合的能力可以用来制造可以靶向特定细胞或蛋白质的药物 。这种应用在癌症治疗中具有潜力,其中靶向治疗至关重要。
分离技术
在分析化学中,1-丁烯-4-硼酸可以由于其选择性结合特性而用于分离技术。 它可以用于分离和纯化生物分子,这在研究和制药生产中至关重要 。
糖基化分子的电泳
该化合物用于电泳分离糖基化分子,这些分子是糖尿病等疾病的重要生物标志物。 硼酸与糖基相互作用,从而实现有效分离 。
分析方法的构建材料
1-丁烯-4-硼酸: 作为用于分析方法的微粒和聚合物的构建块。 这些材料可以设计成对特定分子做出反应,这使得它们在各种检测和测量技术中非常有用 。
控制释放系统
在制药领域,1-丁烯-4-硼酸可以被掺入控制胰岛素释放的聚合物中。 这种应用与为糖尿病创造更有效的治疗方法特别相关,在糖尿病中调节胰岛素水平至关重要 。
生物传感器
包括1-丁烯-4-硼酸在内的硼酸基材料在生物传感器的设计中至关重要。它们可以识别和检测含有顺式二醇的生物物种,例如核糖核酸、糖类、糖蛋白、细菌、外泌体和肿瘤细胞。 这种特异性对于诊断目的和监测生物过程至关重要 。
安全和危害
未来方向
Boronic acids, including But-1-ene-4-boronic acid, have found widespread use in the field of biomaterials, primarily through their ability to bind with biologically relevant 1,2- and 1,3-diols, including saccharides and peptidoglycans, or with polyols to prepare hydrogels with dynamic covalent or responsive behavior . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
作用机制
Target of Action
But-1-ene-4-boronic acid is primarily used as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of But-1-ene-4-boronic acid are the palladium catalyst and the organic groups involved in the SM coupling .
Mode of Action
In the SM coupling, But-1-ene-4-boronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the boronic acid group from But-1-ene-4-boronic acid is transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key pathway in synthetic chemistry, enabling the formation of complex organic compounds . The use of But-1-ene-4-boronic acid in this reaction can lead to the synthesis of a wide range of organoboron compounds . These compounds can further participate in various biochemical pathways, depending on their specific structures and functional groups.
Pharmacokinetics
It’s known that the slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .
Result of Action
The result of But-1-ene-4-boronic acid’s action in the SM coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organoboron compounds, which can be used in further chemical reactions or potentially as pharmaceuticals, depending on their specific structures and properties.
Action Environment
The action of But-1-ene-4-boronic acid is influenced by various environmental factors. For instance, the reaction conditions, such as temperature and solvent, can affect the efficiency and selectivity of the SM coupling . Additionally, the presence of other functional groups in the reaction mixture can also influence the reaction outcome .
生化分析
Biochemical Properties
But-1-ene-4-boronic acid plays a significant role in biochemical reactions due to its ability to form stable complexes with diols and other molecules containing hydroxyl groups. This property allows it to interact with enzymes, proteins, and other biomolecules that have hydroxyl groups in their active sites. For example, but-1-ene-4-boronic acid can inhibit serine proteases by forming a reversible covalent bond with the serine residue in the enzyme’s active site . This interaction is crucial for studying enzyme mechanisms and developing enzyme inhibitors.
Cellular Effects
But-1-ene-4-boronic acid influences various cellular processes by interacting with key biomolecules. It can affect cell signaling pathways by inhibiting enzymes involved in signal transduction. For instance, but-1-ene-4-boronic acid has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of proteins and subsequent changes in cell signaling . Additionally, it can impact gene expression by modulating the activity of transcription factors and other regulatory proteins. These effects on cell signaling and gene expression can influence cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of but-1-ene-4-boronic acid involves its ability to form reversible covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, inhibiting their activity by blocking substrate access. For example, but-1-ene-4-boronic acid can inhibit the activity of serine proteases by forming a covalent bond with the serine residue in the enzyme’s active site . This inhibition can be reversed by hydrolysis, allowing the enzyme to regain its activity. Additionally, but-1-ene-4-boronic acid can modulate gene expression by binding to transcription factors and other regulatory proteins, altering their activity and influencing gene transcription.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of but-1-ene-4-boronic acid can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or high temperatures . Long-term studies have shown that but-1-ene-4-boronic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and altered gene expression. Its stability and effectiveness may decrease over extended periods, necessitating careful storage and handling.
Dosage Effects in Animal Models
The effects of but-1-ene-4-boronic acid vary with different dosages in animal models. At low doses, this compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At higher doses, but-1-ene-4-boronic acid can exhibit toxic effects, including cellular damage and adverse effects on organ function. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing toxicity. Careful dosage optimization is essential for achieving the desired outcomes in animal studies.
Metabolic Pathways
But-1-ene-4-boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. This compound can be metabolized by enzymes such as oxidases and hydrolases, leading to the formation of metabolites that can participate in further biochemical reactions . Additionally, but-1-ene-4-boronic acid can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. These interactions can affect metabolite levels and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, but-1-ene-4-boronic acid is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters that recognize its boronic acid moiety . Once inside the cell, but-1-ene-4-boronic acid can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s availability and activity within different cellular compartments.
Subcellular Localization
The subcellular localization of but-1-ene-4-boronic acid is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through interactions with targeting signals on proteins . Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can affect the localization and activity of but-1-ene-4-boronic acid within the cell. These factors play a crucial role in determining the compound’s function and effectiveness in biochemical reactions.
属性
IUPAC Name |
but-3-enylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BO2/c1-2-3-4-5(6)7/h2,6-7H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTULVNQGYJCSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCC=C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609980 | |
| Record name | But-3-en-1-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379669-72-4 | |
| Record name | But-3-en-1-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | But-1-ene-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






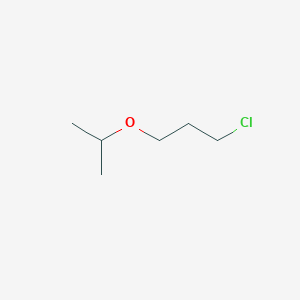
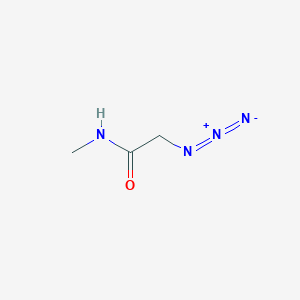
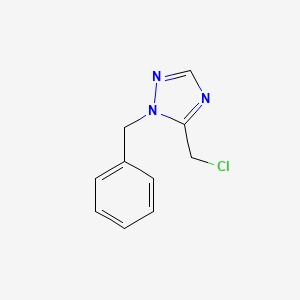
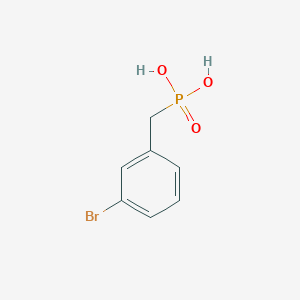
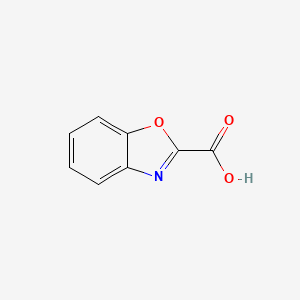
![2-Bromo-4-methylbenzo[D]thiazole](/img/structure/B1288503.png)
